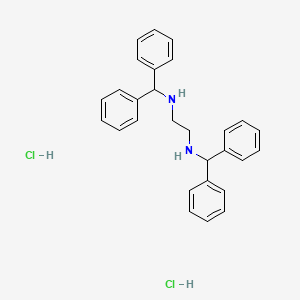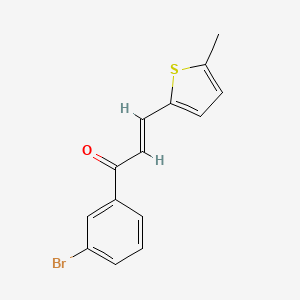
2-Bromo-4-butoxy-5-ethoxybenzaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-butoxy-5-ethoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, a butoxy group, and an ethoxy group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Brominated benzaldehydes are key intermediates in organic synthesis, contributing to diverse chemical reactions and product formations. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde through bromination processes underscores the complexity and potential of bromination reactions in yielding various structurally related compounds (Otterlo et al., 2004). Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene via a series of reactions including bromination and hydrolysis highlights the role of brominated intermediates in the synthesis of complex molecules (Chen Bing-he, 2008).
Crystallography and Structural Analysis
The structural analysis of brominated benzaldehydes, as seen in the new polymorph of 2-bromo-5-hydroxybenzaldehyde, reveals insights into molecular arrangements and intermolecular interactions critical for materials science and crystal engineering (Silva et al., 2004). These studies are foundational for the development of new materials with specific optical, electronic, or mechanical properties.
Material Science and Liquid Crystals
Research into cinnamaldehyde-based molecules, including those derived from brominated benzaldehydes, has demonstrated their utility in creating liquid crystal materials with potential applications in displays and optical devices. The synthesis and characterization of these molecules focus on understanding the influence of different substituents on liquid crystalline behavior, offering a framework for designing materials with tailored properties (Jamain et al., 2020).
Environmental and Analytical Chemistry
Brominated benzaldehydes serve as ligands in the preconcentration of trace metal ions, demonstrating their utility in environmental monitoring and analytical chemistry. For example, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine has been used to modify octadecyl silica disks for the preconcentration and detection of copper ions in water samples, highlighting the environmental applications of these compounds (Fathi & Yaftian, 2009).
Propriétés
IUPAC Name |
2-bromo-4-butoxy-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-3-5-6-17-13-8-11(14)10(9-15)7-12(13)16-4-2/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBPRODZFPQTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)Br)C=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B3156475.png)
![2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid](/img/structure/B3156478.png)
![2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B3156485.png)



![N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B3156515.png)

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3156538.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)
![4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3156571.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)